2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone
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Description
Synthesis Analysis
In the first paper, a selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone is described. This process involves a one-pot reaction where fluorination of 4-(trichloromethoxy)benzoyl chloride with HF is followed by a Friedel–Crafts reaction with chlorobenzene in the presence of BF3. The reaction is carried out at low temperatures, and the product is obtained in excellent yield . This synthesis could potentially be adapted for the synthesis of "2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of "2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone" would likely consist of a benzophenone backbone with a piperidinomethyl group attached to the 2' position and chloro and fluoro substituents at the 2 and 4 positions, respectively. The presence of these substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of "2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone" are not detailed in the provided papers, the second paper discusses the synthesis of novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, which are obtained by condensation reactions . These reactions and the antimicrobial activity of the resulting compounds suggest that the piperidinyl group can be an important structural motif for biological activity.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
2-Fluoro-4-bromobiphenyl is a critical intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. It is derived from compounds similar to 2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone, showcasing the compound's relevance in organic synthesis processes. Despite its utility, the synthesis of such compounds can be challenging due to the high costs associated with certain reagents and potential environmental concerns. For instance, the use (and removal) of palladium and toxic phenylboronic acid in some synthesis methods can be limiting factors. Diazotization methods have been explored as an alternative, although they may lead to decomposition products that lower yield and complicate product isolation (Qiu et al., 2009).
Nucleophilic Aromatic Substitution Reactions
The reaction of piperidine with nitro-aromatic compounds, closely related to the structure of 2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone, has been studied in detail. For instance, the reaction of piperidine with 1,2,4-trinitrobenzene or o-dinitrobenzene in benzene yields nitro-piperidinobenzene derivatives in quantitative yield. These reactions, characterized by second-order kinetics and not undergoing base or acid catalysis, highlight the compound's role in nucleophilic aromatic substitution reactions. The addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate is a key feature of these reactions (Pietra & Vitali, 1972).
Ecological Impact Assessment
The environmental impact of benzophenone derivatives, structurally related to 2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone, has been a subject of concern, especially their effect on aquatic ecosystems. Benzophenone-3 (BP-3), a common component in sunscreens and other consumer products, has been extensively studied. Its release into the water environment due to widespread use has raised concerns about its potential impact on aquatic ecosystems. Studies have explored the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of BP-3 and its metabolites. The compound's lipophilic nature, photostability, bioaccumulative potential, and rapid absorption via oral and dermal routes underline its environmental relevance. However, BP-3's endocrine disrupting capacity and its detection in various environmental matrices (water, soil, sediments, sludge, and biota) call for further studies on environmental monitoring and the potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-18-12-15(21)8-9-17(18)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUXAHGCQFFDFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643608 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone | |
CAS RN |
898773-59-6 |
Source
|
Record name | Methanone, (2-chloro-4-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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